molecular formula C15H13FO B1376451 Benzyl 2-ethenyl-4-fluorophenyl ether CAS No. 1402003-99-9

Benzyl 2-ethenyl-4-fluorophenyl ether

Cat. No.: B1376451
CAS No.: 1402003-99-9
M. Wt: 228.26 g/mol
InChI Key: BDEMEICIURLGKD-UHFFFAOYSA-N
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Description

Benzyl 2-ethenyl-4-fluorophenyl ether is an organic compound characterized by the presence of a benzyl group, an ethenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-ethenyl-4-fluorophenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would typically involve the use of 2-ethenyl-4-fluorophenol and benzyl bromide in the presence of a strong base such as sodium hydride or potassium hydride .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the ethenyl group to form ethyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Various substituted fluorophenyl ethers.

Scientific Research Applications

Benzyl 2-ethenyl-4-fluorophenyl ether has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Benzyl 4-fluorophenyl ether: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.

    2-Ethenyl-4-fluorophenyl ether: Lacks the benzyl group, which may reduce its binding affinity in biological systems.

    Benzyl 2-ethenylphenyl ether: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.

Uniqueness: Benzyl 2-ethenyl-4-fluorophenyl ether is unique due to the combination of the benzyl, ethenyl, and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Benzyl 2-ethenyl-4-fluorophenyl ether, a compound characterized by its unique structural features, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is distinguished by the presence of a benzyl group, an ethenyl group, and a fluorophenyl moiety. This combination imparts unique chemical reactivity and biological properties, making it a valuable compound for various applications in chemistry and medicine.

Target Interactions

The primary targets of this compound are likely to be the benzylic positions in organic compounds. The compound interacts with its targets through several mechanisms:

  • Free Radical Reactions : Engages in free radical bromination and nucleophilic substitution.
  • Oxidative Cleavage : Can yield aromatic aldehydes and alcohols through oxidative cleavage of benzylic ethers.

Biochemical Pathways

The compound influences multiple biochemical pathways, particularly those involved in the transformation of benzylic ethers. The specific pathways affected depend on environmental conditions such as pH, temperature, and the presence of other reactive species.

Biological Activities

This compound exhibits a range of biological activities that have been explored in various studies:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various microorganisms .
  • Anti-inflammatory Effects : Compounds with similar functionalities have demonstrated significant anti-inflammatory activity. For instance, derivatives exhibiting fluorine substitutions have been noted for their potent inhibition of inflammatory responses .
  • Potential in Drug Development : The compound's unique structure makes it a candidate for drug development, particularly in designing new pharmaceuticals targeting specific diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antimicrobial Properties : A study synthesized various derivatives and tested their antibacterial activities against Gram-positive bacteria. Some derivatives displayed moderate activity with MIC values between <1–125 μg/mL .
  • Anti-inflammatory Activity Investigation : Research has shown that structurally similar compounds exhibit significant inhibition rates against inflammatory cytokines such as TNF-α, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
Benzyl 4-fluorophenyl etherLacks ethenyl groupLess reactive
2-Ethenyl-4-fluorophenyl etherLacks benzyl groupReduced binding affinity
Benzyl 2-ethenylphenyl etherLacks fluorine atomAltered chemical reactivity

Properties

IUPAC Name

2-ethenyl-4-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEMEICIURLGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262619
Record name 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402003-99-9
Record name 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402003-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-ethenyl-4-fluorophenol (C16) (1.03 g, 7.46 mmol) and potassium carbonate (3.12 g, 22.4 mmol) in acetone (35 mL) was treated with benzyl bromide (1.78 mL, 14.9 mmol) and stirred at reflux for 3 hours. The mixture was concentrated in vacuo, ethyl acetate (100 mL) was added and the mixture was washed with water (2×50 mL) and saturated aqueous sodium chloride solution (50 mL). The organic layer was dried over magnesium sulfate, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 15% ethyl acetate in heptane) afforded the title compound as a colorless oil. Yield: 1.64 g, 7.23 mmol, 97%. GCMS m/z 228 (M+). 1H NMR (400 MHz, CDCl3) δ 5.08 (s, 2H), 5.33 (dd, J=11.1, 1.0 Hz, 1H), 5.76 (dd, J=17.8, 1.0 Hz, 1H), 6.85-6.95 (m, 2H), 7.11 (ddd, J=17.8, 11.1, 1.5 Hz, 1H), 7.23 (dd, J=9.4, 2.9 Hz, 1H), 7.33-7.48 (m, 5H).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two

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